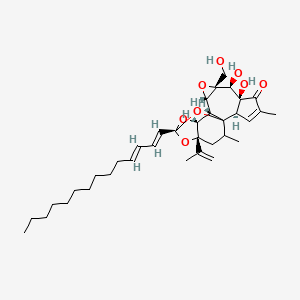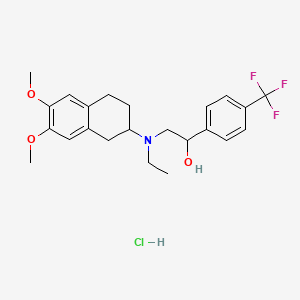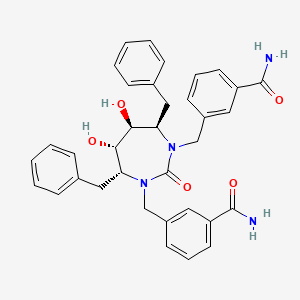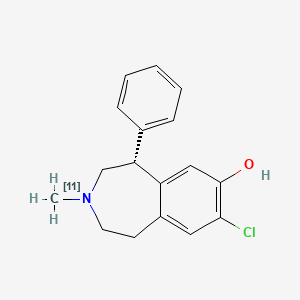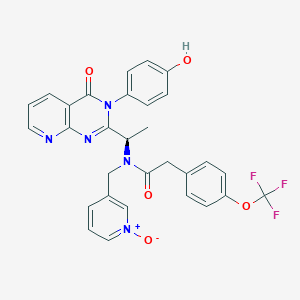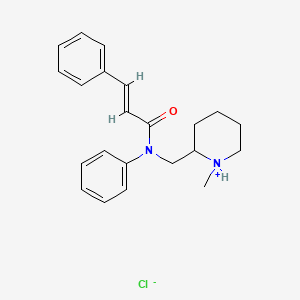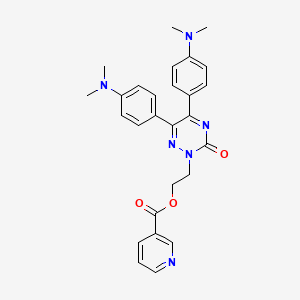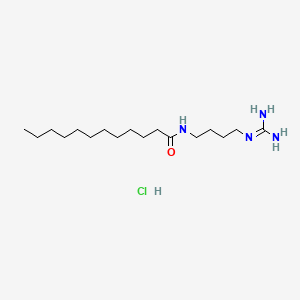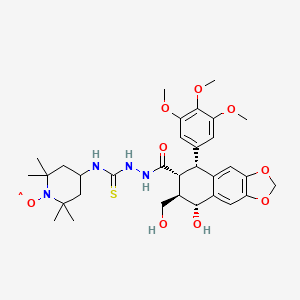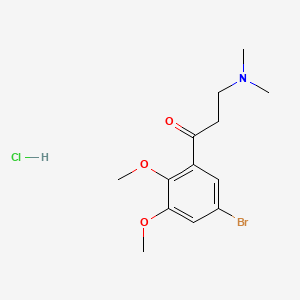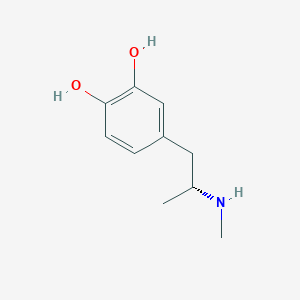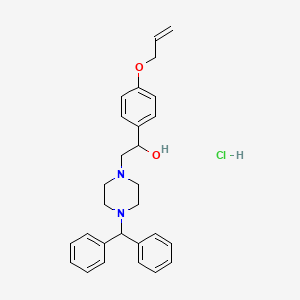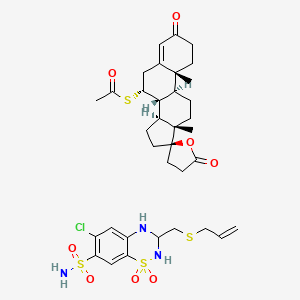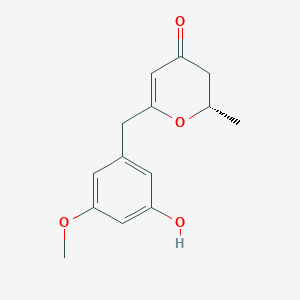
Citreovirenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Citreovirenone is typically isolated from the mycelium of Penicillium citreo-viride . The isolation process involves culturing the fungus and then extracting the metabolites using organic solvents. The structure of this compound is elucidated based on spectral data and chemical evidence . While specific synthetic routes and industrial production methods are not extensively documented, the isolation from natural sources remains the primary method of obtaining this compound.
化学反応の分析
Citreovirenone, as a methoxyphenol, can undergo various chemical reactions typical of phenolic compounds. These reactions include:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can direct the substitution to ortho and para positions on the benzene ring.
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a model compound for studying the reactivity of methoxyphenols and their derivatives.
Biology: The biological activity of citreovirenone and its derivatives can be explored for potential antimicrobial or antifungal properties.
Medicine: Research into the pharmacological effects of this compound could lead to the development of new therapeutic agents.
Industry: this compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
作用機序
The specific mechanism of action of citreovirenone is not well-documented. as a methoxyphenol, it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The molecular targets and pathways involved would depend on the specific biological context in which this compound is studied.
類似化合物との比較
Citreovirenone can be compared with other methoxyphenols such as guaiacol and vanillin. These compounds share the methoxyphenol structure but differ in their specific substituents and functional groups. This compound is unique due to its specific structure and the natural source from which it is isolated. Similar compounds include:
Guaiacol: A methoxyphenol with a methoxy group at the ortho position relative to the hydroxyl group.
Vanillin: A methoxyphenol with an aldehyde group at the para position relative to the hydroxyl group.
These comparisons highlight the structural diversity within the methoxyphenol class and the unique properties of this compound.
特性
CAS番号 |
103955-68-6 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC名 |
(2S)-6-[(3-hydroxy-5-methoxyphenyl)methyl]-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C14H16O4/c1-9-3-11(15)8-14(18-9)6-10-4-12(16)7-13(5-10)17-2/h4-5,7-9,16H,3,6H2,1-2H3/t9-/m0/s1 |
InChIキー |
WMCPLZDBHVOXCJ-VIFPVBQESA-N |
異性体SMILES |
C[C@H]1CC(=O)C=C(O1)CC2=CC(=CC(=C2)OC)O |
正規SMILES |
CC1CC(=O)C=C(O1)CC2=CC(=CC(=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


